molecular formula C7H3Cl2FO2 B1317275 2,4-Dichloro-3-fluorobenzoic acid CAS No. 915145-05-0

2,4-Dichloro-3-fluorobenzoic acid

Cat. No. B1317275
M. Wt: 209 g/mol
InChI Key: LBOGDFHFACXPKV-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-fluorobenzoic acid is a chemical compound with the molecular formula C7H3Cl2FO2 . It is a reagent used in the synthesis of various compounds .


Synthesis Analysis

The synthesis of 2,4-Dichloro-3,5-difluorobenzoic acid has been reported from the commercially available 4-chloro-3,5-difluorobenzonitrile. The process involves nitration, selective reduction, diazotisation, and chlorination . Another synthesis method involves using 2,4-dichloro-5-fluoroacetophenone as a reaction material, which is nitrified and oxidized and then subjected to calving .


Molecular Structure Analysis

The molecular weight of 2,4-Dichloro-3-fluorobenzoic acid is approximately 209.00 Da . For more detailed structural information, you may refer to resources like ChemSpider .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it can be synthesized from 4-chloro-3,5-difluorobenzonitrile through a sequence of reactions involving nitration, selective reduction, diazotisation, and chlorination .

Scientific Research Applications

Synthesis of Medicines and Antibacterials

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 2,4-Dichloro-3,5-difluorobenzoic acid, a compound similar to 2,4-Dichloro-3-fluorobenzoic acid, is used as a valuable intermediate for the synthesis of medicines, including antibacterials .
  • Methods of Application : The compound was synthesised from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation and chlorination .
  • Results or Outcomes : The synthesis resulted in a high yield of 2,4-Dichloro-3,5-difluorobenzoic acid .

Lanthanide Complexes

  • Scientific Field : Inorganic Chemistry
  • Application Summary : 2-Chloro-4,5-difluorobenzoic acid, another compound similar to 2,4-Dichloro-3-fluorobenzoic acid, is used in the preparation of lanthanide complexes .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The crystal structures of the resulting lanthanide complexes have been studied .

Quantum Chemical Calculations

  • Scientific Field : Computational Chemistry
  • Application Summary : 2,4-Difluorobenzoic acid, a compound related to 2,4-Dichloro-3-fluorobenzoic acid, has been investigated using experimental techniques (FT-IR, FT-Raman and UV) and quantum chemical calculations .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The molecular conformation, vibrational and electronic transition analysis of 2,4-difluorobenzoic acid has been investigated .

Synthesis of Quinolone and Xacin-series Medicine

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 2,4-Dichloro-3-nitro-5-fluorobenzoic acid, a compound similar to 2,4-Dichloro-3-fluorobenzoic acid, is used in the synthesis of quinolone and xacin-series medicine .
  • Methods of Application : The synthesis method involves using 2,4-dichloro-5-fluoroacetophenone as a reaction material, which is nitrified and oxidized and subjected to calving, and a target product is obtained .
  • Results or Outcomes : The one-pot synthesis method is simple in process and easy to operate, and the product yield is 92% .

Synthesis of Neuroprotectant

  • Scientific Field : Neurochemistry
  • Application Summary : 4-Chloro-3-fluorobenzoic Acid, a compound related to 2,4-Dichloro-3-fluorobenzoic acid, is a reagent used to synthesize 6-Hydroxy Albaconazole, a metabolite of Albaconazole, an antifungal agent as neuroprotectant .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The synthesis resulted in 6-Hydroxy Albaconazole, a metabolite of Albaconazole .

Preparation of Pesticides

  • Scientific Field : Agricultural Chemistry
  • Application Summary : 2-Chloro-4,5-difluorobenzoic acid, another compound similar to 2,4-Dichloro-3-fluorobenzoic acid, is an important intermediate in medicinal compounds and pesticides .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The preparation resulted in pesticides .

Tracer in Petrochemical Industry

  • Scientific Field : Petrochemical Engineering
  • Application Summary : Fluorinated benzoic acids, which include compounds similar to 2,4-Dichloro-3-fluorobenzoic acid, have received increasing attention as conservative tracers in petrochemical exploration and geochemical investigations due to their favorable physico-chemical properties .
  • Methods of Application : These tracers are added to a fluid to indicate its flow path or pattern. They were originally developed for tracking the movement of groundwater in the early 1900s. Their value for the petrochemical industry has only been realized in the mid-1950s .
  • Results or Outcomes : The information obtained from tracer tests are tracer response curves that may be qualitatively and quantitatively evaluated to observe breakthrough and interwell communication .

Metabolism Study in Microbiology

  • Scientific Field : Microbiology
  • Application Summary : 2-Fluorobenzoic acid, a compound related to 2,4-Dichloro-3-fluorobenzoic acid, has been extensively studied in the field of microbiology .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The metabolism of 2-Fluorobenzoic acid has been studied extensively .

Safety And Hazards

The safety data sheet for a similar compound, 2,4-dichloro-3-cyano-5-fluorobenzoic acid, suggests that it should be handled with care. It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound. In case of accidental ingestion or contact, immediate medical assistance should be sought .

properties

IUPAC Name

2,4-dichloro-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOGDFHFACXPKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60582130
Record name 2,4-Dichloro-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-3-fluorobenzoic acid

CAS RN

915145-05-0
Record name 2,4-Dichloro-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Schlosser, C Heiss, E Marzi, R Scopelliti - 2006 - Wiley Online Library
Nine 1,3‐dichlorobenzene congeners were selected as model compounds to assess the relative rates of proton abstraction from 4‐ and 5‐positions (“ortho” vs. “meta” metalation). …

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